2-(4-Chlorophenoxy)-1-(3,5-dimethylpiperidin-1-yl)ethanone
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Overview
Description
2-(4-Chlorophenoxy)-1-(3,5-dimethylpiperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorophenoxy group and a dimethylpiperidinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(3,5-dimethylpiperidin-1-yl)ethanone typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol. This is followed by the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Formation of the Piperidine Intermediate: The next step involves the synthesis of the 3,5-dimethylpiperidine intermediate. This can be achieved through the alkylation of piperidine with methylating agents under controlled conditions.
Coupling Reaction: The final step involves the coupling of the 4-chlorophenoxy intermediate with the 3,5-dimethylpiperidine intermediate in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(3,5-dimethylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(3,5-dimethylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(3,5-dimethylpiperidin-1-yl)propanone: Similar structure with a propanone backbone.
2-(4-Chlorophenoxy)-1-(3,5-dimethylpiperidin-1-yl)butanone: Similar structure with a butanone backbone.
Uniqueness
2-(4-Chlorophenoxy)-1-(3,5-dimethylpiperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H20ClNO2 |
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Molecular Weight |
281.78 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-(3,5-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C15H20ClNO2/c1-11-7-12(2)9-17(8-11)15(18)10-19-14-5-3-13(16)4-6-14/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
WORVRMCMPCNQIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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